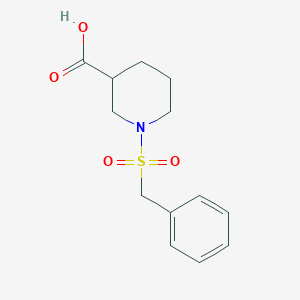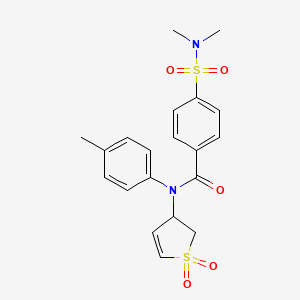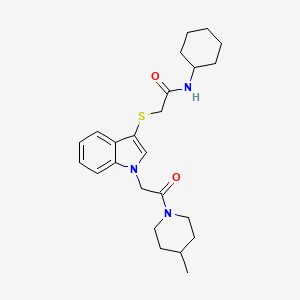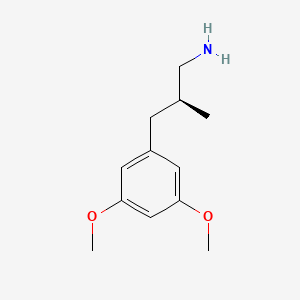
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an amine group attached to a propan-1-amine backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with methoxy substituents can be synthesized through electrophilic aromatic substitution reactions.
Attachment of the Propan-1-amine Backbone: The propan-1-amine backbone is introduced via nucleophilic substitution reactions.
Stereoselective Synthesis: The (2S) configuration is achieved through stereoselective synthesis methods, such as chiral catalysis or resolution of racemic mixtures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as its role in drug development for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. For instance, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling and physiological responses.
相似化合物的比较
Similar Compounds
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine: Similar structure with methoxy groups at different positions.
(2S)-3-(3,5-Dimethoxyphenyl)-2-ethylpropan-1-amine: Variation in the alkyl chain length.
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylbutan-1-amine: Different alkyl chain branching.
Uniqueness
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and its stereochemistry. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
属性
IUPAC Name |
(2S)-3-(3,5-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)4-10-5-11(14-2)7-12(6-10)15-3/h5-7,9H,4,8,13H2,1-3H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFFCNGCSWQWQB-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC(=C1)OC)OC)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413420.png)
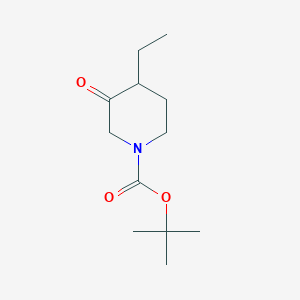
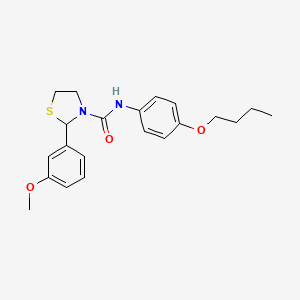
![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)
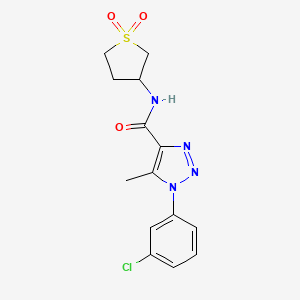
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413429.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)

